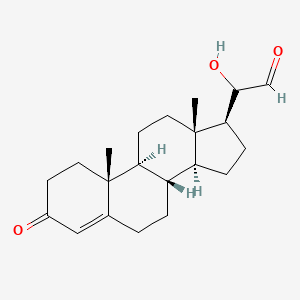

20-Hydroxy-3-oxopregn-4-en-21-al

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H30O3 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyacetaldehyde |

InChI |

InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11-12,15-19,24H,3-10H2,1-2H3/t15-,16-,17-,18+,19?,20-,21-/m0/s1 |

InChI Key |

HIXLXYQKUSOMDM-FYGMKCHKSA-N |

SMILES |

CC12CCC3C(C1CCC2C(C=O)O)CCC4=CC(=O)CCC34C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(C=O)O)CCC4=CC(=O)CC[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2C(C=O)O)CCC4=CC(=O)CCC34C |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Considerations

Established Synthetic Routes for 20-Hydroxy-21-Aldehyde Steroids

The creation of the 20-hydroxy-21-aldehyde side chain on a steroid nucleus can be achieved through several established chemical pathways. These routes typically involve the modification of precursor steroids with different side-chain functionalities.

One primary method for synthesizing these compounds involves the oxidation of an α-ketol side chain. nih.gov For instance, the side chain of corticosteroids like deoxycorticosterone can be oxidized to form the desired aldehyde functionality. This transformation can proceed through pathways involving isomerization and direct oxidation. nih.gov Rabbit and hamster liver cytosols have been found to contain isomerase complexes that can oxidize the alpha-ketol side chain of deoxycorticosterone (DOC). nih.gov A specific example of a relevant oxidation reaction involves using a TEMPO-NaClO reagent to oxidize a precursor like 21-hydroxy-20-methylpregna-4-en-3-one to yield the corresponding 20-formyl (20-aldehyde) derivative. google.com

Conversely, the 20-hydroxy group can be introduced by the reduction of a 20-oxo-21-aldehyde (a 21-dehydrocorticosteroid). Aldehydes and ketones can be reduced to primary and secondary alcohols, respectively, using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminium hydride (LiAlH4). ncert.nic.in Enzyme-mediated reductions have also been demonstrated, such as the reduction of 21-dehydrocorticosteroids at the C-20 position to yield derivatives containing the 20β-hydroxy-21-aldehyde side chain. acs.org

Table 1: Common Reducing Agents for Carbonyl Groups

| Reducing Agent | Abbreviation | Typical Application |

|---|---|---|

| Sodium Borohydride | NaBH4 | Reduction of aldehydes and ketones. ncert.nic.in |

| Lithium Aluminium Hydride | LiAlH4 | Stronger reducing agent for aldehydes, ketones, esters, and carboxylic acids. ncert.nic.in |

Protecting groups are often used in steroid synthesis to prevent unwanted reactions at specific sites. The target aldehyde functionality can be masked as an oxime or an acetal (B89532), which can then be hydrolyzed to reveal the aldehyde. Oximes can be converted back to their corresponding carbonyl compounds through various methods, including treatment with reagents like 2-iodylbenzoic acid or cupric chloride (CuCl₂). organic-chemistry.org The hydrolysis of oximes is catalyzed by acid. nih.gov Similarly, acetals, which are frequently used as protecting groups for carbonyls, can be hydrolyzed back to the aldehyde and alcohol components using aqueous acid. youtube.com This process is the reverse of acetal formation. youtube.com

Table 2: Reagents for Oxime to Carbonyl Conversion

| Reagent/Method | Conditions | Reference |

|---|---|---|

| 2-Iodylbenzoic acid | Water, room temperature | organic-chemistry.org |

| Dess-Martin Periodinane (DMP) | Mild conditions, short reaction time | organic-chemistry.org |

| Cupric Chloride (CuCl₂) | Reflux in acetonitrile/water | organic-chemistry.org |

| N-bromosaccharin | Microwave irradiation | organic-chemistry.org |

Stereoselective Synthesis and Control of Isomeric Forms

The biological activity of steroids is highly dependent on their three-dimensional structure. Therefore, controlling the stereochemistry at chiral centers, such as C-20, is of paramount importance during synthesis.

The concepts of regioselectivity and stereoselectivity are central to the synthesis of specific steroid isomers.

Regioselectivity refers to a reaction that favors bond formation at one position over other possible positions. youtube.comstudy.com

Stereoselectivity is the preference for the formation of one stereoisomer over another. reddit.com A stereoselective reaction produces a mixture of products where one stereoisomer is dominant. youtube.com

Stereospecificity is an even stricter term, where the stereochemistry of the starting material dictates the stereochemistry of the product, resulting in a single stereochemical outcome. reddit.comkhanacademy.org

In the context of reducing the 20-oxo group, the approach of the hydride reagent can be hindered by the existing stereochemistry of the steroid nucleus. This steric hindrance influences whether the attack occurs from the α-face or the β-face of the molecule, leading to a preference for one epimer over the other (stereoselectivity). youtube.com The Luche reduction, which uses sodium borohydride in the presence of cerium(III) chloride, is a notable method for the regioselective 1,2-reduction of conjugated ketones. acs.org

The orientation of the hydroxyl group at the C-20 position gives rise to two different epimers: 20α-hydroxy and 20β-hydroxy. The synthesis of a specific epimer requires careful selection of reagents and reaction conditions. For example, enzyme-mediated reductions have been characterized that specifically produce derivatives with the 20β-hydroxy-21-aldehyde side chain. acs.org

Microbial transformations can also produce different epimers. For instance, cultivating a strain of Bacillus megaterium with 17α-hydroxyprogesterone led to the formation of 17α,20α-dihydroxy-4-pregnen-3-one as the major product and the corresponding 20β epimer as a minor product. researchgate.net By identifying and deleting the genes for the enzymes responsible for 20α-hydroxysteroid dehydrogenase activity and overexpressing the enzyme with 20β-hydroxysteroid dehydrogenase activity, the biocatalyst could be engineered to produce the 17α,20β-dihydroxy epimer selectively. researchgate.net Chemical synthesis routes have also been developed to prepare both the 20α- and 20β-hydroxy isomers of related cyclopregnane derivatives. electronicsandbooks.com

Novel Synthetic Methodologies and Chemical Modifications for Related Compounds

Research into the synthesis of aldosterone (B195564) and other mineralocorticoids has led to the development of novel synthetic methodologies and chemical modifications aimed at improving yield, stereoselectivity, and biological activity. These advancements offer valuable insights into potential strategies for synthesizing and modifying 20-Hydroxy-3-oxopregn-4-en-21-al.

One of the significant advancements in steroid synthesis is the use of photolysis of 11β-nitrites to achieve functionalization of the angular C-18 methyl group, a key step in aldosterone synthesis. rsc.org This remote functionalization, known as the Barton reaction, has been instrumental in the synthesis of various complex steroids. A similar strategy could potentially be adapted to introduce functionality at or near the C-20 position.

Furthermore, enzymatic and microbial transformations are increasingly being explored as powerful tools in steroid synthesis. These biocatalytic methods can offer high regio- and stereoselectivity, often under milder reaction conditions than traditional chemical methods. For instance, specific hydroxylases could be employed to introduce the C-20 hydroxyl group with the desired stereochemistry.

Chemical modifications of related mineralocorticoids have largely focused on modulating their activity at the mineralocorticoid receptor (MR). frontiersin.orgwikipedia.orgcolostate.edu This has involved the synthesis of a wide array of analogs with modifications at various positions of the steroid nucleus. For example, the introduction of double bonds or halogen atoms can significantly alter the potency and selectivity of the compound. While not directly related to the synthesis of this compound, these studies on structure-activity relationships (SAR) provide a valuable knowledge base for designing and synthesizing novel analogs with potentially improved properties.

Recent research has also focused on the development of selective aldosterone synthase (CYP11B2) inhibitors as a therapeutic approach for conditions associated with excess aldosterone. acs.orgnih.gov The synthesis of these inhibitors often involves the creation of novel heterocyclic compounds that can interact with the active site of the enzyme. The synthetic strategies employed in the development of these inhibitors could inspire new approaches to the synthesis of functionalized steroids.

The table below summarizes some of the key synthetic transformations and reagents used in the synthesis of related mineralocorticoids, which could be relevant for the synthesis of this compound.

| Transformation | Starting Material | Key Reagents/Conditions | Product | Reference |

| Nitrite Photolysis | 11β-hydroxypregna-1,4-dien-3-one 11-nitrite | Photolysis (light) | 18-oxime derivative | rsc.org |

| Oxime to Aldehyde | 18-oxime derivative | Nitrous acid | Aldosterone semiacetal | chemicalbook.com |

| Oxidation of Hydroxyl to Aldehyde | 21-hydroxy-20-methylpregna-4-en-3-one | TEMPO, NaClO | 20-formylpregn-4-en-3-one | google.com |

| Selective Esterification | 11-deoxycortisol | Chemical protecting groups | 21-hydroxy-17-(1-oxopropoxy)pregn-4-ene-3,20-dione | google.com |

These examples highlight the diverse chemical toolbox available to steroid chemists for the synthesis and modification of complex molecules like this compound. Future research in this area will likely focus on the development of more efficient, stereoselective, and environmentally friendly synthetic methods.

Enzymology and Biotransformation Pathways

Role as a Key Metabolic Intermediate in Corticosteroid Metabolism

20-Hydroxy-3-oxopregn-4-en-21-al serves as a crucial intermediary in the metabolic cascade of corticosteroids. nih.gov Its formation represents a pivotal step in an alternative oxidative pathway for these steroid hormones. nih.gov While classic pathways of corticosteroid metabolism are primarily reductive, this oxidative route leads to the formation of 21-oic acids. nih.gov The transformation of the corticosteroid side chain involves multiple, sequential oxidation steps with several proposed intermediates, and this compound is a key player in this sequence. nih.gov The isomerization of the ketol side chain to an aldol (B89426) form is considered a prerequisite for the formation of acidic metabolites, highlighting the importance of this aldehyde intermediate. nih.gov

Enzymatic Formation of this compound

The generation of this steroidal aldehyde is an enzymatically driven process, primarily involving isomerase and cytochrome P450 activities.

The enzyme corticosteroid side-chain isomerase (EC 5.3.1.21) is central to the formation of this compound. expasy.orgenzyme-database.org This enzyme catalyzes the isomerization of the ketol side chain of corticosteroids, such as 11-deoxycorticosterone, into the corresponding aldol form, which is this compound. qmul.ac.ukwikipedia.org This reaction is an intramolecular oxidoreduction, interconverting an aldose and a ketose. wikipedia.org It is also suggested that the same enzyme may catalyze an epimerization at both the C-20 and C-21 positions. expasy.orgqmul.ac.uk

Cytochrome P450 (CYP) enzymes, a large family of oxidative enzymes, are also implicated in the formation of steroidal aldehydes. nih.govnih.gov Specifically, CYP3A4, the most abundant P450 in the human liver, plays a significant role in steroid catabolism. nih.gov While direct evidence for CYP3A4's role in forming this compound is part of a broader metabolic scheme, CYPs are known to catalyze multistep oxidations that can convert an alcohol to an aldehyde and then to a carboxylic acid. nih.gov The induction of CYP3A4 by glucocorticoids further underscores its importance in corticosteroid metabolism. nih.gov

The formation of this compound is a critical step in the synthesis of 21-oic acids from corticosterone (B1669441). nih.govnih.gov Corticosterone serves as the precursor, and through a series of oxidative steps, it is converted into these acidic metabolites. nih.gov The pathway involves the initial conversion of the 21-hydroxyl group of corticosterone to an aldehyde, which then exists in equilibrium with its hydrated gem-diol form. nih.gov This aldehyde, this compound, is thus a putative intermediate, poised for further oxidation to the corresponding carboxylic acid. nih.govnih.gov

Enzymatic Transformations of this compound and Related Aldehydes

Once formed, this compound and similar steroidal aldehydes undergo further enzymatic transformations, primarily oxidation.

The aldehyde group of this compound is readily oxidized to a carboxylic acid, leading to the formation of steroidal 21-oic acids. nih.govnih.gov This oxidation can be mediated by several enzymes, including aldehyde dehydrogenases (ALDHs) and cytochrome P450s. nih.govnih.gov Two notable 21-oic acid metabolites are 11β-hydroxy-3,20-dioxopregn-4-en-21-oic acid (HDOPA) and 11β,20-dihydroxy-3-oxo-pregn-4-en-21-oic acid (DHOPA). nih.govnih.gov The conversion of corticosterone to HDOPA occurs via a sequential oxidation at the C21 position, with the aldehyde as a key intermediate. nih.gov HDOPA can then be further reduced to form 20α-DHOPA. nih.govnih.gov

| Precursor | Intermediate | Enzyme(s) | Product(s) |

| 11-Deoxycorticosterone | This compound | Corticosteroid side-chain isomerase (EC 5.3.1.21) | This compound |

| Corticosterone | This compound (putative) | Cytochrome P450s, 21-Hydroxysteroid Dehydrogenase | 11β-hydroxy-3,20-dioxopregn-4-en-21-oic acid (HDOPA) |

| This compound | - | Aldehyde Dehydrogenases (e.g., ALDH3A2), Cytochrome P450s | Steroidal 21-oic acids (e.g., HDOPA) |

| 11β-hydroxy-3,20-dioxopregn-4-en-21-oic acid (HDOPA) | - | Aldo-keto reductase (e.g., AKR1C18) | 11β,20α-dihydroxy-3-oxo-pregn-4-en-21-oic acid (20α-DHOPA) |

Oxidation to Steroidal 21-Oic Acids (e.g., HDOPA, DHOPA)

Aldehyde Dehydrogenase (e.g., ALDH3A2) Mediated Reactions

The presence of an aldehyde group at C-21 makes this compound a substrate for aldehyde dehydrogenases (ALDHs). These enzymes are critical in the detoxification of both endogenous and exogenous aldehydes by catalyzing their oxidation to the corresponding carboxylic acids. While direct studies on the interaction between this compound and specific ALDH isozymes are not extensively detailed in the available literature, the metabolic conversion of analogous steroid aldehydes points towards this pathway.

For instance, ALDH3A2, also known as fatty aldehyde dehydrogenase, is responsible for the oxidation of medium- to long-chain aliphatic aldehydes to their respective fatty acids. nih.gov Mutations in the ALDH3A2 gene are the cause of Sjögren-Larsson syndrome, a disorder characterized by the accumulation of fatty alcohols and aldehydes. nih.gov Given its substrate preference, it is plausible that ALDH3A2 or a related ALDH isozyme could be involved in the oxidation of the C-21 aldehyde of this compound to a carboxylic acid derivative. This is supported by studies on similar compounds, such as the enol aldehyde intermediate in cortisol metabolism, which is converted to a 17-deoxy-21-oic acid—a reaction indicative of aldehyde dehydrogenase activity.

21-Hydroxysteroid Dehydrogenase (e.g., AKR1C18) Activity

The aldo-keto reductase (AKR) superfamily of enzymes plays a pivotal role in steroid metabolism, catalyzing the NADPH-dependent reduction of keto groups and the oxidation of hydroxyl groups at various positions on the steroid nucleus. nih.gov The enzymes of the AKR1C subfamily, in particular, function as 3-keto, 17-keto, and 20-ketosteroid reductases. nih.gov

While the name "21-Hydroxysteroid Dehydrogenase" might imply oxidation of a C-21 hydroxyl group, in the context of the aldehyde this compound, a more likely reaction catalyzed by an AKR enzyme would be the reduction of the C-21 aldehyde to a primary alcohol, or the reduction of the C-3 keto group. AKR1C18, a 20α-hydroxysteroid dehydrogenase found in mice, is known to be crucial for metabolizing progesterone (B1679170), highlighting the role of this enzyme family in regulating progestin activity. nih.gov Although direct evidence for AKR1C18 acting on this compound is not available, the general function of AKR1C enzymes in steroid side-chain modification suggests they could potentially catalyze the reduction of the aldehyde, contributing to the diversity of steroid metabolites. nih.govnih.gov

Involvement of Other Oxidoreductases

A key enzyme in the formation of this compound is corticosteroid side-chain isomerase (EC 5.3.1.21). researchgate.net This intramolecular oxidoreductase catalyzes the isomerization of the ketol side chain of corticosteroids. Specifically, it facilitates the conversion of 11-deoxycorticosterone, which has a ketone at C-21 and a hydroxyl group at C-20, into this compound. researchgate.net This reaction is a critical step in the metabolic pathway of certain corticosteroids.

Epimerization of Steroid Aldols (e.g., 20β- to 20α-epimers)

The stereochemistry at the C-20 position is a crucial determinant of the biological properties of pregnane (B1235032) steroids. The interconversion between the 20β- and 20α-hydroxy epimers is a significant metabolic event. Research has shown that the corticosteroid side-chain isomerase from hamster liver, which forms this compound, also possesses epimerase activity. researchgate.net This dual function allows the enzyme to not only create the steroid aldol but also to interconvert its C-20 epimers. researchgate.net

Studies on the metabolism of isocortisol (11β,17,20β-trihydroxy-3-oxo-pregn-4-en-21-al), a closely related steroid aldol, have provided further insight. When the 20β-epimer of isocortisol is administered, both 20α- and 20β-hydroxy steroid metabolites are recovered. However, when the 20α-epimer is administered, only 20α-hydroxy end-products are formed. This indicates that while epimerization from the 20β- to the 20α-form occurs, the reverse reaction is not observed in this context. These findings underscore that the stereochemical configuration of the C-20 aldol is a decisive factor for the subsequent metabolic fate of the steroid.

Participation in 17-Dehydroxylation Pathways (e.g., of cortisol)

The removal of the hydroxyl group at the C-17 position is a significant pathway in the metabolism of glucocorticoids like cortisol. Evidence suggests that an enol aldehyde intermediate, structurally similar to this compound, plays a role in this 17-dehydroxylation process. The proposed pathway involves the formation of 11β,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al, which is then metabolized to a 17-deoxy-21-oic acid. This conversion is stereospecific, with the cis-isomer being the preferred substrate for the subsequent oxidation to the acid metabolite. The formation of this enol aldehyde intermediate represents a critical step in the irreversible dehydroxylation of cortisol.

In Vitro and Animal Model Studies of Biotransformation

The metabolic pathways of this compound and related compounds have been primarily investigated using in vitro systems and animal models, with hepatic tissues being the main focus.

Hepatic Metabolism in Model Organisms (e.g., mouse, hamster liver homogenates and microsomes)

Studies utilizing hamster liver preparations have been instrumental in characterizing the enzymatic activities related to this compound. It was in hamster liver that corticosteroid side-chain isomerase was identified, an enzyme that not only synthesizes the steroid aldol from 11-deoxycorticosterone but also exhibits epimerase activity, interconverting the C-20 epimers. researchgate.net

Mouse liver homogenates have also been employed to study the metabolism of related steroid aldehydes. In research focused on the 17-dehydroxylation of cortisol, mouse liver homogenates were used to demonstrate the conversion of the cis-isomer of the enol aldehyde intermediate (11β,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al) into a 17-deoxy-21-oic acid. In contrast, the trans-isomer did not undergo this metabolic transformation, highlighting the stereospecificity of the enzymes involved.

Table 1: Summary of Enzymatic Activities in Hepatic Models

| Enzyme/Activity | Model System | Substrate | Product(s) | Key Finding |

|---|---|---|---|---|

| Corticosteroid Side-Chain Isomerase | Hamster Liver | 11-Deoxycorticosterone | This compound | Catalyzes the formation of the steroid aldol. |

| Epimerase Activity | Hamster Liver | 20β- and 20α-epimers of steroid aldols | Interconverted 20β- and 20α-epimers | The isomerase also possesses epimerase functionality. |

| Aldehyde Dehydrogenase Activity | Mouse Liver Homogenates | cis-11β,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al | 17-deoxy-21-oic acid | Demonstrates stereospecific oxidation of a related enol aldehyde. |

Cellular Homogenate and Microsome Incubation Studies

Detailed research specifically investigating the biotransformation of this compound in cellular homogenates and microsomal fractions is limited in the currently available scientific literature. However, insights into its probable metabolic pathways can be extrapolated from studies on structurally related C21 steroids, such as progesterone and its derivatives, which have been extensively studied in various tissue preparations. These studies provide a framework for predicting the enzymatic reactions that this compound would likely undergo.

Incubation of structurally similar steroids with liver and adrenal gland subcellular fractions has revealed several key metabolic transformations. For instance, the in vitro C-21 hydroxylation of progesterone to form deoxycorticosterone (DOC) has been demonstrated in both rabbit liver microsomes and mitochondria. nih.gov This suggests that the 21-aldehyde group of this compound could potentially be a substrate for reductases, leading to the formation of a 21-hydroxyl group.

Furthermore, studies on the metabolism of 20α-hydroxypregn-4-en-3-one in various tissues of the female rat, including the adrenal glands, have shown its conversion to other steroid metabolites. nih.govnih.gov This indicates that the 20-hydroxyl group of the target compound is also a potential site for enzymatic modification, likely by hydroxysteroid dehydrogenases (HSDs). These enzymes catalyze the interconversion of hydroxyl groups and ketones.

The table below summarizes findings from studies on related C21 steroids, illustrating the types of metabolic reactions that could be anticipated for this compound in similar experimental settings.

| Substrate | Tissue/Subcellular Fraction | Key Metabolite(s) | Enzyme Class Implicated |

| Progesterone | Rabbit Liver Microsomes and Mitochondria | Deoxycorticosterone (DOC) | Steroid Hydroxylases |

| 20α-Hydroxypregn-4-en-3-one | Female Rat Tissues (including adrenal glands) | Various steroid metabolites | Oxidoreductases, Hydroxysteroid Dehydrogenases |

| 17-Hydroxyprogesterone | Turbot Ovaries (in vitro) | 17,20β,21-trihydroxy-4-pregnen-3-one | 3β-HSD, other steroidogenic enzymes |

This table is illustrative and based on the metabolism of structurally related compounds. Direct experimental data for this compound is not available in the cited literature.

Based on these related studies, the biotransformation of this compound in cellular homogenates and microsomes would likely involve one or more of the following enzymatic reactions:

Reduction of the 21-aldehyde group: Aldehyde reductases present in the cytosol or other cellular compartments could convert the 21-al to a primary alcohol, forming a dihydroxy steroid.

Oxidation/Reduction at C-20: The 20-hydroxyl group could be a target for hydroxysteroid dehydrogenases (HSDs), leading to the formation of a 20-keto derivative or epimerization of the hydroxyl group.

Hydroxylation at other positions: Cytochrome P450 enzymes, abundant in liver and adrenal microsomes, could introduce additional hydroxyl groups at various positions on the steroid nucleus.

Conjugation: In a more complete cellular system or in the presence of necessary cofactors, the hydroxyl groups could undergo conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.

Further research employing this compound as a substrate in incubation studies with liver and adrenal cellular homogenates and microsomes from various species is necessary to definitively elucidate its metabolic pathways and identify the specific enzymes involved.

Molecular Mechanisms and Cellular Interactions Non Human/clinical Focus

Investigation as a Signaling Molecule in Biological Systems

As a steroid derivative, 20-Hydroxy-3-oxopregn-4-en-21-al is structurally similar to potent signaling hormones. Aldosterone (B195564), for instance, is a primary mineralocorticoid hormone that regulates electrolyte and water balance by binding to and activating mineralocorticoid receptors. nih.govnih.gov It is synthesized from cholesterol in the adrenal cortex and plays a crucial role in managing blood pressure. nih.gov Given that this compound is an aldehyde form within the corticosteroid family, it is hypothesized to function as a transient intermediate in the metabolic cascade of these major signaling molecules. nih.gov Its existence may be fleeting as it is converted to other active or inactive forms, but its role within the signaling pathway is critical for the synthesis of downstream products.

Modulation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathways

While direct modulation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by this compound has not been explicitly documented, the metabolic pathways of related corticosteroids show a clear connection to PPARα activity. PPARα is a ligand-activated transcription factor that plays a significant role in lipid metabolism and energy homeostasis. nih.gov

In animal models, the activation of PPARα has been linked to the urinary excretion of specific corticosterone (B1669441) derivatives. The most significant biomarkers identified are 11β-hydroxy-3,20-dioxopregn-4-en-21-oic acid (HDOPA) and 11β,20-dihydroxy-3-oxo-pregn-4-en-21-oic acid (DHOPA). The conversion of corticosteroids to these 21-oic acids is a marker of PPARα activation. It is through the oxidation of steroid aldehydes, such as this compound, that these corresponding carboxylic acid metabolites are formed. nih.gov This positions the aldehyde as a key, albeit transient, precursor to established biomarkers of PPARα pathway engagement.

Table 1: Biomarkers Associated with PPARα Activation in Animal Models

| Biomarker | Chemical Name | Precursor Steroid (Family) | Observation |

|---|---|---|---|

| HDOPA | 11β-hydroxy-3,20-dioxopregn-4-en-21-oic acid | Corticosterone | Dramatic increase in urinary excretion upon PPARα activation. |

| DHOPA | 11β,20-dihydroxy-3-oxo-pregn-4-en-21-oic acid | Corticosterone | Significant elevation in urinary excretion upon PPARα activation. |

The activation of PPARα initiates a cascade of downstream molecular events. A key target gene of PPARα is Fibroblast Growth Factor 21 (FGF21), a hormone that plays a crucial role in metabolic regulation. usbio.net Studies have shown that activation of PPARα in the liver robustly induces the expression of FGF21. usbio.net Furthermore, this PPARα-FGF21 axis has been shown to influence the expression of Neuropeptide Y (NPY) mRNA in the brain, which is involved in regulating energy balance.

Table 2: Downstream Molecular Events of PPARα Activation

| Downstream Molecule | Effect of PPARα Activation | Biological Context |

|---|---|---|

| FGF21 | Increased expression and synthesis | Primarily in the liver; acts as a key metabolic regulator. usbio.net |

| Neuropeptide Y (NPY) mRNA | Induced expression (via FGF21) | In the brain; involved in regulating energy homeostasis. |

Interactions with Endoplasmic Reticulum Chaperone Proteins

The endoplasmic reticulum (ER) is a central site for protein folding and steroidogenesis. Chaperone proteins within the ER, such as GRP78, are critical for these processes.

The 78 kDa glucose-regulated protein (GRP78), also known as BiP, is a master regulator of the unfolded protein response (UPR) and is crucial for maintaining ER homeostasis. nih.govnih.gov While there is no direct research demonstrating that this compound acts as an inhibitor of GRP78, studies have explored the broader relationship between steroids and GRP78. nih.gov Some small molecule inhibitors of GRP78, such as HA15, have been shown to inhibit cell proliferation and steroidogenesis in adrenocortical carcinoma cells, suggesting a link between GRP78 function and steroid production. cnrs.fr The potential for specific steroid intermediates to modulate GRP78 activity remains an area for further investigation.

The expression of GRP78 is intricately linked with steroid hormones in various tissues, particularly in reproductive organs. nih.gov Depending on the specific steroid, tissue, and context, GRP78 levels can be either increased or decreased. nih.gov For instance, some therapeutic interventions targeting GRP78 have shown that its inhibition or knockdown can enhance the efficacy of other treatments in cancer cell lines. nih.govmedchemexpress.com However, a direct, specific effect of this compound on downregulating GRP78 expression has not been established in the scientific literature. The relationship is complex, with GRP78 also playing a role in facilitating the production of steroid hormones. nih.gov

Modulation of Apoptotic Cell Death Pathways in Vitro

Scientific literature available through comprehensive searches does not provide specific information on the direct modulation of apoptotic cell death pathways in vitro by this compound.

Proposed Role in Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation (mechanistic animal studies)

The direct regulatory role of this compound on the Hypothalamic-Pituitary-Adrenal (HPA) axis is not extensively documented in mechanistic animal studies. The HPA axis is a critical neuroendocrine system that governs reactions to stress through a cascade involving the hypothalamus, pituitary gland, and adrenal glands. ontosight.aieur.nl This system culminates in the adrenal production of glucocorticoids like cortisol. psu.edu

While direct feedback by this compound on the hypothalamus or pituitary is not established, its synthesis is influenced by components of adjacent regulatory systems. For instance, in rat adrenal tissue, the synthesis of 21-deoxyaldosterone (B1203767) is stimulated by Angiotensin II. eur.nl Angiotensin II is a key effector of the renin-angiotensin system, which is intricately linked with adrenal function. eur.nlgenecards.org This suggests that the production of this compound is a component of the adrenal response to systemic hormonal signals rather than a primary regulator of the central HPA axis itself. eur.nl

Studies in genetically modified mice (Gipr-/-) further support a peripheral, intra-adrenal role. In these animals, while plasma corticosterone levels were reduced, there were no corresponding changes in plasma ACTH, pituitary pro-opiomelanocortin (Pomc), or hypothalamic corticotropin-releasing hormone (Crh) expression. researchgate.net This indicates that the alterations in steroid output occurred at the adrenal level without engaging the central feedback mechanisms of the HPA axis.

Influence on Steroidogenic Enzyme Activity

Probes for Steroid Hydroxylases (e.g., CYP17A1, CYP21A2)

This compound serves as a useful indicator for probing the activity and inhibition of specific steroidogenic enzymes, particularly those in the mineralocorticoid pathway. Its accumulation or depletion can signal modulation of enzymes like 21-hydroxylase (CYP21A2).

In-vitro studies on rat adrenals using mespirenone (B26127), a spironolactone (B1682167) derivative, demonstrated this principle. The introduction of mespirenone led to an observable increase in the secretion of 21-deoxyaldosterone. researchgate.netnih.gov This accumulation suggests that mespirenone interferes with the 21-hydroxylation step, effectively probing the enzyme's activity by causing a build-up of its substrate's precursor. nih.gov Therefore, monitoring 21-deoxyaldosterone levels can function as an indirect assay for the activity of 21-hydroxylase in the context of screening potential inhibitors.

Impact on Steroid Biosynthesis Pathways (e.g., cortisol, aldosterone production)

This compound is primarily implicated as an intermediate in an alternative pathway for aldosterone biosynthesis, distinct from the classical pathway that proceeds from corticosterone. psu.edu

The significance of this pathway becomes apparent when the primary route is compromised. In congenital adrenal hyperplasia due to 21-hydroxylase deficiency, the synthesis of both cortisol and aldosterone is impaired. oup.com While studies have not found a significant increase in the excretion of 21-deoxyaldosterone in this condition, its role as a precursor highlights the complexity of adrenal steroidogenesis. oup.com The inhibition of 18-hydroxylation and 21-hydroxylation by compounds like mespirenone directly impacts the levels of 21-deoxyaldosterone, further cementing its position within the aldosterone synthesis network. nih.gov

There is limited evidence to suggest a direct role for this compound in the cortisol biosynthesis pathway. The major substrate that is shunted in cases of 21-hydroxylase deficiency towards alternative pathways originates from 17α-hydroxyprogesterone, leading to the production of 21-deoxycortisol.

Interactive Data Table: Effect of Mespirenone on Steroid Secretion in Rat Adrenals

This table summarizes the findings from an in-vitro study on the effect of Mespirenone on the secretion of various steroids from rat adrenal glands, highlighting the increase in 21-deoxyaldosterone.

| Compound | Concentration | Effect on Secretion | Implied Enzyme Inhibition | Reference |

| Mespirenone | 10⁻⁴ mol/l | Aldosterone secretion decreased (>40%) | 18-Hydroxylase | nih.gov |

| Mespirenone | 10⁻⁴ mol/l | 18-OH-corticosterone secretion decreased (>40%) | 18-Hydroxylase | nih.gov |

| Mespirenone | 10⁻⁴ mol/l | Corticosterone secretion significantly elevated | 18-Hydroxylase | nih.gov |

| Mespirenone | 10⁻⁴ mol/l | 21-deoxyaldosterone secretion increased | 21-Hydroxylation | nih.gov |

| Mespirenone | 10⁻⁴ mol/l | 18-OH-progesterone secretion decreased | 18-Hydroxylation | nih.gov |

| Mespirenone | 10⁻⁴ mol/l | Androstenedione secretion virtually unchanged | None | nih.gov |

Interactive Data Table: Regulatory Factors of 21-Deoxyaldosterone Synthesis

This table outlines the factors shown to influence the synthesis of 21-deoxyaldosterone in mechanistic animal studies.

| Regulatory Factor | Animal Model | Effect on 21-Deoxyaldosterone | Pathway Implication | Reference |

| Angiotensin II | Rat | Stimulates synthesis | Renin-Angiotensin System | eur.nl |

Derivatives, Analogues, and Structure Activity Relationships Sar in Research

Synthesis and Characterization of Structural Analogues

The chemical synthesis and subsequent characterization of structural analogues are fundamental to developing novel compounds with tailored biological activities. These efforts have led to a variety of modified pregnane (B1235032) derivatives, including isosteroids, oxazoline-containing steroids, and halogenated pregnanes.

The modification of the pregnane skeleton has been a key strategy in the development of new therapeutic agents. One such modification involves the introduction of a methylidene group at the C20 position, leading to compounds like 20-methylidene-3-oxopregn-4-en-21-al. This compound is also recognized as an impurity of progesterone (B1679170), designated as Progesterone EP Impurity L nih.govlookchem.comnih.govncats.io. The synthesis of related structures, such as 21-arylidene-4-azapregn-5-ene steroids, has been achieved through aldol (B89426) condensation reactions nih.gov. For instance, a series of novel 21E-arylidene-4-azapregn-5-ene steroids were synthesized and their antiproliferative activity evaluated. Among these, the 21E-(pyridin-3-yl)methylidene derivative showed significant cytotoxic activity in hormone-dependent LNCaP and T47-D cells nih.gov.

Another approach to modifying the pregnane structure is the synthesis of isosteroids, where one atom or group of atoms is replaced by another with similar size, shape, and electronic configuration. These modifications can significantly alter the biological activity of the parent compound.

| Derivative Name | Alternative Names/Designations | Significance/Research Focus |

|---|---|---|

| 20-Methylidene-3-oxopregn-4-en-21-al | Progesterone EP Impurity L, Pregna-4,20-diene-20-carboxaldehyde, 3-oxo- | Identified as a progesterone impurity; serves as a lead for synthesizing other bioactive compounds. nih.govlookchem.com |

| 21E-(pyridin-3-yl)methylidene-4-azapregn-5-ene | - | Exhibits significant cytotoxic activity in hormone-dependent cancer cell lines (LNCaP and T47-D). nih.gov |

| 21E-p-nitrophenylidene-4-azapregn-5-ene | - | Demonstrates potent antiproliferative activity in androgen-independent PC-3 cells. nih.gov |

The incorporation of an oxazoline (B21484) ring into the steroid framework has emerged as a promising strategy for developing inhibitors of enzymes involved in steroid biosynthesis, such as 17α-hydroxylase/17,20-lyase (CYP17A1). A variety of oxazoline-containing steroids have been synthesized and characterized for their biological activity nih.govresearchgate.netnih.govresearchgate.net.

The synthesis of these derivatives often involves the reaction of a steroidal precursor with an appropriate amino alcohol wikipedia.orgorganic-chemistry.orgijpsr.com. For example, new oxazolinyl derivatives of [17(20)E]-pregna-5,17(20)-diene have been synthesized and evaluated as potential CYP17A1 inhibitors nih.gov. Specifically, 2'-{[(E)-3β-hydroxyandrost-5-en-17-ylidene]methyl}-4',5'-dihydro-1',3'-oxazole was synthesized and its inhibitory activity was found to be comparable to the known CYP17A1 inhibitor, abiraterone (B193195) nih.gov. The synthesis of steroid-oxazolone derivatives has also been explored for their potential as inhibitors of cyclooxygenase (COX) enzymes kaznu.kz.

| Compound | Target Enzyme | In Vitro Activity (IC50) | Reference |

|---|---|---|---|

| 2'-{[(E)-3β-hydroxyandrost-5-en-17-ylidene]methyl}-4',5'-dihydro-1',3'-oxazole | CYP17A1 | 0.9 ± 0.1 µM | nih.gov |

| 2'-{[(E)-3β-hydroxyandrost-5-en-17-ylidene]methyl}-4',4'-dimethyl-4',5'-dihydro-1',3'-oxazole | CYP17A1 | 13 ± 1 µM | nih.gov |

| Abiraterone (for comparison) | CYP17A1 | 1.3 ± 0.1 µM | nih.gov |

Halogenated analogues of pregnanes serve as valuable tools to investigate the mechanisms of steroid hydroxylases, such as CYP17A1 and CYP21A2 nih.govnih.gov. The introduction of halogen atoms at specific positions of the steroid nucleus can block or alter enzymatic reactions, providing insights into substrate binding and catalytic processes.

Efficient synthetic methods have been developed to introduce fluorine, chlorine, or bromine atoms at the 17- and 21-positions of progesterone and pregnenolone (B344588) nih.govnih.gov. For instance, 21,21,21-trichloroprogesterone and 21,21,21-tribromoprogesterone have been synthesized through the nucleophilic addition of chloroform (B151607) or bromoform (B151600) anions to an aldehyde precursor nih.gov. When tested with human CYP21A2 expressed in yeast microsomes, 17-fluoroprogesterone was metabolized to a single product, whereas no products were observed with CYP17A1, highlighting the substrate specificity of these enzymes nih.govnih.gov. These halogenated steroids provide a robust system for exploring the substrate tolerance and catalytic plasticity of human steroid hydroxylases nih.govnih.gov.

Stereochemical Influences on In Vitro Biological Activity

The stereochemistry of pregnane derivatives plays a crucial role in their biological activity, influencing their interaction with enzymes and receptors. The specific three-dimensional arrangement of atoms in a molecule can significantly impact its binding affinity and efficacy.

In the context of oxazoline derivatives of pregnenes, the presence and configuration of substituents on the oxazoline ring can dramatically affect their inhibitory potency against CYP17A1 nih.gov. For example, the presence of two methyl groups at the 4'-position of the oxazoline ring in 2'-{[(E)-3β-hydroxyandrost-5-en-17-ylidene]methyl}-4',4'-dimethyl-4',5'-dihydro-1',3'-oxazole was found to prevent the coordination of the oxazoline nitrogen with the heme iron of CYP17A1, resulting in weaker inhibitory activity compared to the unsubstituted analogue nih.gov. Molecular docking studies suggest that for effective binding, the oxazoline derivatives adopt a Z-isomeric configuration at the 17(20) double bond within the enzyme's active site nih.gov.

Furthermore, studies on steroidal aldosterone (B195564) antagonists have revealed that modifications affecting the stereochemistry of the D-ring, such as the introduction of a methyl group, can lead to a significant decrease in both in vitro receptor affinity and in vivo biological activity nih.gov.

In Vitro Assessment of Analogues for Specific Enzyme Inhibition or Receptor Modulation

A primary goal in the development of pregnane analogues is to achieve selective inhibition of specific enzymes or modulation of nuclear receptors involved in steroid signaling pathways. In vitro assays are essential for evaluating the potency and selectivity of these new compounds.

A significant focus of this research has been the inhibition of aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone nih.govnih.govdrugbank.com. Overproduction of aldosterone is implicated in various cardiovascular diseases. Numerous non-steroidal and steroidal compounds have been evaluated as potential CYP11B2 inhibitors nih.govdrugbank.comnih.gov. For instance, pyridine-substituted 3,4-dihydro-1H-quinolin-2-ones have been identified as potent and selective inhibitors of CYP11B2 drugbank.com. The inhibitory activities of novel compounds are often compared to established inhibitors, and their selectivity is assessed against other cytochrome P450 enzymes, particularly the highly homologous 11β-hydroxylase (CYP11B1) nih.govnih.govnih.gov.

Another important target for pregnane derivatives is the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport frontiersin.orgnih.govnih.govwikipedia.orgnih.gov. Pregnane derivatives can act as ligands for PXR, modulating its activity. In vitro assays, such as reporter gene assays, are used to assess the ability of new compounds to activate or antagonize PXR nih.gov. For example, some steroid derivatives have been identified as natural endogenous ligands for PXR, suggesting a potential role for these compounds in a negative feedback loop to regulate their own synthesis frontiersin.org.

| Compound/Derivative Class | Target | Key In Vitro Findings | Reference |

|---|---|---|---|

| Pyridinyl-dihydroquinolinone derivatives | CYP11B2/CYP11B1 | Showed high selectivity for CYP11B2 over CYP11B1, making them promising for imaging primary aldosteronism. | nih.gov |

| Pyrroloquinolinone derivatives | CYP11B2 | Potent and selective inhibitors of CYP11B2 with no inhibition of major hepatic CYP enzymes. | drugbank.com |

| Pregnane derivatives | Pregnane X Receptor (PXR) | Identified as natural endogenous ligands for PXR, potentially regulating steroid synthesis. | frontiersin.org |

| Functionalized indole (B1671886) derivatives | Pregnane X Receptor (PXR) | Act as non-cytotoxic PXR agonists, demonstrating a novel strategy for drug discovery. | nih.gov |

Future Research Directions and Theoretical Applications

Elucidation of Undiscovered Enzymatic Pathways and Regulatory Mechanisms Involving Steroid Aldehydes

The established pathway for aldosterone (B195564) biosynthesis involves the conversion of cholesterol to pregnenolone (B344588), which is then metabolized through a series of enzymatic reactions to produce aldosterone. nih.govnih.gov Key enzymes in this pathway include cytochrome P450s (CYP) and hydroxysteroid dehydrogenases (HSD). nih.gov Specifically, the final steps are catalyzed by aldosterone synthase (CYP11B2), which mediates the 11β-hydroxylation of deoxycorticosterone, followed by 18-hydroxylation and subsequent 18-oxidation to yield aldosterone. researchgate.netjcrpe.org 20-Hydroxy-3-oxopregn-4-en-21-al is understood to be an intermediate in this final oxidation step.

However, the existence of alternative or "backdoor" pathways for steroid synthesis is a growing area of research. nih.govnih.gov Future investigations could focus on whether this compound or similar steroid aldehydes are substrates for yet-to-be-identified enzymes, potentially leading to novel steroid metabolites with unique biological activities. Research in this area could explore:

Alternative enzymatic conversions: Investigating whether other CYP enzymes or HSDs can metabolize this compound, potentially leading to different steroid products.

Tissue-specific metabolism: Exploring the metabolism of this steroid aldehyde in different tissues, as extra-adrenal synthesis of aldosterone has been proposed. nih.gov

The regulation of aldosterone synthesis is complex, involving the renin-angiotensin system, potassium levels, and adrenocorticotropic hormone (ACTH). nih.govwikipedia.org Understanding how these factors might influence the formation and fate of this compound could provide a more nuanced picture of mineralocorticoid regulation.

Investigation of Novel Molecular Targets and Signaling Cascades in Cellular Systems

The primary molecular target of aldosterone is the mineralocorticoid receptor (MR), a nuclear receptor that regulates gene expression to control salt and water balance. wikipedia.orgnih.gov Aldosterone binds to the MR, leading to its translocation to the nucleus and the regulation of target genes. nih.gov

Future research could investigate whether this compound has any affinity for the MR or other steroid receptors. Given that other steroids can bind to multiple receptors, it is plausible that this intermediate could have off-target effects. ahajournals.org Furthermore, the concept of non-genomic steroid actions, which are mediated by membrane-associated receptors and rapid signaling cascades, is well-established. researchgate.netbioscientifica.com

Potential research directions include:

Receptor binding assays: Systematically screening this compound against a panel of nuclear receptors to identify any potential interactions.

Identification of novel membrane receptors: Employing techniques such as affinity chromatography and proteomics to identify potential cell surface receptors that may bind to this steroid aldehyde.

Analysis of downstream signaling: If a novel target is identified, subsequent research would focus on elucidating the downstream signaling pathways activated by this compound, which could involve protein kinases, phosphatases, and other signaling molecules. oup.com

The discovery of novel molecular targets for this intermediate could open up new avenues for understanding the broader physiological roles of the mineralocorticoid pathway.

Development of this compound and Analogues as Biochemical Probes for Steroid Metabolism Research

Biochemical probes are essential tools for studying enzymatic activity and metabolic pathways. Steroid analogues are often synthesized to act as specific inhibitors or to be tagged with fluorescent or radioactive labels for tracking purposes. The development of this compound and its derivatives as biochemical probes could significantly aid in the study of steroid metabolism.

Key areas for development include:

Enzyme inhibitors: Designing and synthesizing analogues of this compound that can act as specific inhibitors of CYP11B2 or other steroidogenic enzymes. This would allow for the detailed study of the roles of these enzymes in both normal physiology and disease.

Activity-based probes: Creating probes that covalently bind to the active site of target enzymes, providing a powerful tool for enzyme identification and characterization. sinica.edu.tw

Labeled steroids: Synthesizing radiolabeled or fluorescently tagged versions of this compound to trace its metabolic fate in cells and tissues, helping to identify previously unknown metabolites and pathways.

The rigid steroidal scaffold provides a robust platform for the design of such probes, and their development would be a valuable contribution to the field of endocrinology. nih.gov

Advanced Synthetic Strategies for Stereoselective Access to Complex Aldehyde-Containing Steroids

The chemical synthesis of steroids is a complex challenge due to their intricate three-dimensional structures and multiple stereocenters. nih.gov The presence of a reactive aldehyde group, as in this compound, adds another layer of complexity. Future research in synthetic organic chemistry could focus on developing novel and efficient methods for the stereoselective synthesis of this and related aldehyde-containing steroids.

Promising research avenues include:

Catalytic asymmetric synthesis: Developing new catalysts that can control the stereochemistry of key bond-forming reactions, leading to the efficient and enantioselective synthesis of the steroid core. nih.gov

Biocatalysis: Utilizing whole-cell or isolated enzyme systems to perform specific and stereoselective transformations, such as hydroxylations, which are often difficult to achieve with traditional chemical methods. researchgate.net

Flow chemistry: Implementing continuous flow technologies to improve the safety, efficiency, and scalability of steroid synthesis, particularly for reactions involving hazardous reagents or unstable intermediates.

The development of robust synthetic strategies would not only provide access to larger quantities of this compound for biological studies but also enable the synthesis of a wide range of analogues for structure-activity relationship studies. researchgate.net

Application of Computational Chemistry and Molecular Modeling in Understanding Enzyme-Substrate Interactions and Metabolic Fates

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and biochemical research. benthamscience.com These methods can provide detailed insights into the interactions between enzymes and their substrates at the atomic level.

In the context of this compound, computational approaches could be used to:

Model enzyme-substrate complexes: Creating three-dimensional models of this compound bound to the active site of CYP11B2 and other relevant enzymes. nih.govtue.nl This can help to understand the structural basis for substrate recognition and catalysis. researchgate.netnih.gov

Simulate reaction mechanisms: Using quantum mechanics/molecular mechanics (QM/MM) methods to model the enzymatic reaction that converts this compound to aldosterone, providing insights into the transition states and reaction energetics.

Predict metabolic fates: Employing machine learning and other in silico methods to predict the potential metabolites of this compound, guiding experimental efforts to identify novel metabolic pathways.

These computational studies, when combined with experimental data, can provide a powerful framework for understanding the biochemistry of this important steroid intermediate.

Q & A

Basic Research Questions

Q. How is 20-Hydroxy-3-oxopregn-4-en-21-al synthesized and characterized in laboratory settings?

- Methodological Answer : The compound can be synthesized via enzymatic isomerization of 11-deoxycorticosterone using corticosteroid side-chain-isomerase (EC 5.3.1.21). Characterization involves infrared spectroscopy (IR) to identify functional groups (e.g., 5.81 µm for lactone carbonyl) and elemental analysis to confirm purity (e.g., C: 71.90%, H: 8.80%) . For reproducibility, document reaction conditions (temperature, pH) and validate yields (e.g., 49% in one protocol) against control experiments .

Q. What is the biochemical role of this compound in steroid metabolism?

- Methodological Answer : The compound acts as an intermediate in steroid metabolism, catalyzed by EC 5.3.1.21, which epimerizes C-20 and C-21 positions during the conversion of 11-deoxycorticosterone. To study its role, use isotopic labeling (e.g., deuterium at C-20/C-21) paired with NMR to track stereochemical changes . Compare enzymatic activity in tissue homogenates under varying pH and cofactor conditions to map metabolic pathways .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 240 nm for conjugated dienes) is optimal for quantification. Validate methods using spiked plasma/tissue samples to assess recovery rates (>90%) and limit of detection (LOD < 0.1 µg/mL). Cross-validate with LC-MS for structural confirmation .

Advanced Research Questions

Q. How can researchers design experiments to study the enzyme kinetics of corticosteroid side-chain-isomerase (EC 5.3.1.21) using this compound?

- Methodological Answer : Perform steady-state kinetic assays by varying substrate concentrations (1–100 µM) and measuring initial reaction rates via UV spectrophotometry. Use Michaelis-Menten analysis to derive and . Include inhibitors (e.g., substrate analogs) to probe active-site residues. For temperature dependence, calculate activation energy () using Arrhenius plots .

Q. What strategies address contradictory data in studies involving this compound’s stability under different pH and temperature conditions?

- Methodological Answer : Resolve discrepancies by conducting stability studies in controlled buffers (pH 2–12) and temperatures (4–37°C) with periodic sampling. Use HPLC to monitor degradation products (e.g., oxidation at C-3 ketone). Apply statistical tools (e.g., ANOVA) to identify significant variance sources and replicate experiments under inert atmospheres to rule out oxidative artifacts .

Q. How can computational modeling enhance understanding of this compound’s interactions with steroidogenic enzymes?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with EC 5.3.1.21. Validate models with mutagenesis (e.g., alanine scanning of catalytic residues) and correlate with experimental changes. Combine MD simulations (GROMACS) to assess conformational stability of enzyme-substrate complexes .

Q. What experimental approaches validate the compound’s role in modulating glucocorticoid receptor (GR) activity?

- Methodological Answer : Employ luciferase reporter assays in GR-transfected cell lines, treating with this compound (1–100 nM) and measuring transcriptional activation. Compare with dexamethasone as a positive control. Use siRNA knockdown of EC 5.3.1.21 to confirm pathway specificity .

Data Analysis and Reporting Guidelines

Q. How should researchers handle raw data from enzymatic assays involving this compound?

- Methodological Answer : Organize raw data (e.g., absorbance vs. time curves) in appendices, while processed data (e.g., , ) should be tabulated in results. Use error bars (±SEM) and statistical tests (t-tests for pairwise comparisons). For reproducibility, archive instrument parameters (e.g., HPLC gradient profiles) .

Q. What frameworks are recommended for reconciling open-data mandates with proprietary constraints in studies on this compound?

- Methodological Answer : Anonymize datasets by removing patient/tissue identifiers before depositing in repositories (e.g., Zenodo). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata. For proprietary enzyme variants, publish kinetic parameters without disclosing sequence data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.